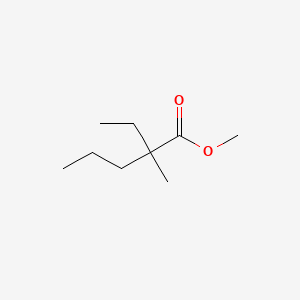

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester

Description

Properties

IUPAC Name |

methyl 2-ethyl-2-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-7-9(3,6-2)8(10)11-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBYMEHKMMCQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334483 | |

| Record name | Pentanoic acid, 2-ethyl-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37974-23-5 | |

| Record name | Pentanoic acid, 2-ethyl-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 2-Ethyl-2-methylpentanoic Acid

The most straightforward method to prepare methyl 2-ethyl-2-methylpentanoate is via Fischer esterification:

- Reactants: 2-ethyl-2-methylpentanoic acid and methanol

- Catalyst: Acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux under removal of water to drive equilibrium toward ester formation

- Mechanism: Protonation of the carboxyl group facilitates nucleophilic attack by methanol, followed by dehydration to form the ester.

- Purification: Distillation or extraction followed by drying and recrystallization if needed.

This method is classical and widely used for ester synthesis, providing good yields when reaction conditions are optimized.

Synthesis via Malonic Ester Synthesis Route

Given the branched nature of the acid moiety, the malonic ester synthesis provides a viable synthetic route to the precursor acid, which can then be esterified.

- Step 1: Alkylation of Diethyl Malonate

Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide), generating an enolate ion. This enolate undergoes nucleophilic substitution with an appropriate alkyl halide to introduce ethyl and methyl substituents at the α-carbon. - Step 2: Hydrolysis and Decarboxylation

Acidic hydrolysis converts the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation to yield 2-ethyl-2-methylpentanoic acid. - Step 3: Esterification

The acid is then esterified with methanol under acidic conditions to yield the methyl ester.

This method is advantageous for introducing complex branching and allows for structural modifications at the α-carbon. The malonic ester synthesis is well-documented and provides good control over substitution patterns.

Oxidation of Corresponding Aldehyde Intermediates

A patented process describes the preparation of related branched pentanoic acids by oxidation of the corresponding aldehydes:

- Starting Material: 2-ethyl-2-methylpentanal (or closely related isomers)

- Oxidation Method: Treatment with oxygen-containing gas (e.g., air or pure oxygen) under controlled temperature (-20 to 60 °C) and pressure (0-500 psi) conditions, often in aqueous dispersion without catalyst or with mild catalytic assistance.

- Outcome: Non-catalytic oxidation converts the aldehyde to the corresponding carboxylic acid with minimal side products.

- Subsequent Esterification: The acid is then converted to the methyl ester via standard esterification methods.

This method is industrially attractive due to its mild conditions, high yields (~80%), and low by-product formation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants/Intermediates | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Fischer Esterification | 2-Ethyl-2-methylpentanoic acid + Methanol | Acid catalyst, reflux, water removal | 70-90 | Simple, well-known, scalable | Requires pure acid precursor |

| Malonic Ester Synthesis + Esterification | Diethyl malonate, alkyl halides, methanol | Base deprotonation, hydrolysis, decarboxylation, acid-catalyzed esterification | 60-85 | Structural control, versatile | Multi-step, requires purification |

| Oxidation of Aldehyde + Esterification | 2-Ethyl-2-methylpentanal + O2 | Aqueous dispersion, 0-60 °C, 0-500 psi O2 pressure | ~80 | Mild, minimal side products | Requires aldehyde intermediate |

Analytical and Research Perspectives

- Purity and Characterization: Products are commonly characterized by NMR spectroscopy (proton and carbon), mass spectrometry, and IR spectroscopy to confirm ester formation and branching patterns.

- Industrial Considerations: The oxidation method offers an environmentally friendlier alternative with fewer by-products, suitable for scale-up. The malonic ester route is favored for synthetic flexibility when designing analogs or derivatives.

- Research Applications: The compound serves as an intermediate in pharmaceutical synthesis and flavor/fragrance industries, where branched esters are valued for their olfactory properties.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: Pentanoic acid and methanol.

Reduction: 2-ethyl-2-methylpentanol.

Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

Perfume and Fragrance Industry

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester is widely utilized in the fragrance industry due to its pleasant odor characteristics. It is recognized for imparting fruity and floral notes, making it suitable for various cosmetic formulations.

Applications:

- Cosmetic Products : Used in creams, lotions, and perfumes to enhance fragrance profiles. The compound is typically included at concentrations ranging from 0.05% to 2% by weight .

- Food Flavoring : Employed as an aromatic essence in both liquid and solid food products, contributing to flavor enhancement while maintaining safety standards .

Food Industry

In addition to its use in perfumery, this ester serves as a flavoring agent in the food industry. Its fruity aroma makes it an attractive choice for enhancing the sensory attributes of food products.

Applications:

- Flavoring Agent : Utilized in various food products to provide a desirable taste and aroma profile. It can be found in candies, baked goods, and beverages.

Chemical Synthesis

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester is also valuable in chemical synthesis processes. Its reactivity allows it to be used as an intermediate in the production of other chemical compounds.

Applications:

- Synthesis of Esters : The compound can undergo further reactions to produce other esters or chemical intermediates that are useful in pharmaceuticals or agrochemicals.

Case Study 1: Perfume Composition

A study demonstrated the effectiveness of incorporating pentanoic acid, 2-ethyl-2-methyl-, methyl ester into perfume formulations. The compound was shown to enhance the longevity and complexity of fragrance compositions when blended with traditional perfume ingredients .

Case Study 2: Food Safety Assessment

Research conducted on the use of this compound as a flavoring agent assessed its safety profile. The findings indicated that when used within recommended limits, it poses no significant health risks, thus supporting its application in food products .

Mechanism of Action

The mechanism of action of pentanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with esters, keto-esters, and unsaturated analogs to highlight how structural variations influence physical, chemical, and biological properties.

Table 1: Comparative Analysis of Key Compounds

Thermodynamic and Stability Considerations

- Enthalpy of Formation: The Marrero–Gani method underestimates the enthalpy of formation (ΔHf) for branched esters like pentanoic acid methyl ester by >10 kJ/mol compared to experimental values. For example, pentanoic acid methyl ester shows discrepancies due to irregular contributions from branched CH₃ groups .

- Thermal Decomposition : Linear esters (e.g., methyl formate) decompose readily under heat, while branched esters like 2-ethyl-2-methyl derivatives may exhibit delayed decomposition due to steric hindrance .

Odor Profile and Functional Group Impact

- Branched Esters : Increased branching (e.g., 2-ethyl-2-methyl substitution) enhances volatility, intensifying fruity aromas.

- Keto-Esters: The carbonyl group in 4-oxo-pentanoic acid methyl ester increases polarity, reducing volatility but enabling interactions in biological matrices .

- Unsaturated Esters: Ethyl 4-methylpent-2-enoate’s C=C bond introduces reactivity and distinct herbal notes, differentiating it from saturated analogs .

Biological Activity

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester (CAS No. 37974-23-5) is a branched-chain fatty acid ester with potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 158.24 g/mol. This compound is of interest in various fields, including pharmacology, food science, and environmental studies due to its unique chemical properties and biological effects.

Chemical Structure

The chemical structure of pentanoic acid, 2-ethyl-2-methyl-, methyl ester can be represented as follows:

Biological Activity Overview

Research has indicated that pentanoic acid esters exhibit various biological activities, including:

- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

- Antimicrobial Activity : Some esters of fatty acids have demonstrated antimicrobial properties, potentially useful in food preservation and pharmaceuticals.

- Flavor and Fragrance Applications : Due to its fruity odor, this compound is also used in the flavoring and fragrance industries.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pentanoic acid derivatives. For instance, the antioxidant activity can be quantified using various assays such as DPPH and ABTS tests. Table 1 summarizes the antioxidant activity of related compounds:

| Compound | DPPH Scavenging Activity (μmol Trolox/g) | ABTS Scavenging Activity (μmol Trolox/g) |

|---|---|---|

| Pentanoic Acid Esters | 39.97 | 198.87 |

| Hydrolysable Phenolics from S. thirkei | 172.16 | 828.64 |

Antimicrobial Activity

The antimicrobial efficacy of pentanoic acid esters has been examined against various bacterial strains. In vitro studies suggest that these compounds can inhibit the growth of pathogens, making them candidates for further investigation as natural preservatives.

Case Studies

-

Study on Antioxidant Properties :

A study conducted on the antioxidant activity of various fatty acid esters found that pentanoic acid derivatives exhibited significant radical scavenging activities, particularly in DPPH assays where they showed values comparable to established antioxidants like Trolox . -

Research on Antimicrobial Effects :

In another study focusing on the antimicrobial properties, pentanoic acid esters were tested against E. coli and S. aureus, showing promising results with inhibition zones comparable to conventional antibiotics . -

Flavor Profile Analysis :

The flavor profile of pentanoic acid, 2-ethyl-2-methyl-, methyl ester was evaluated in food applications, revealing its potential as a natural flavoring agent due to its pleasant fruity aroma .

Q & A

Basic Research Questions

Q. How can the structural identity of pentanoic acid, 2-ethyl-2-methyl-, methyl ester be confirmed using gas chromatography-mass spectrometry (GC-MS)?

- Methodology : Utilize polar and non-polar capillary columns (e.g., HP-5 or DB-5) with temperature programming to resolve isomers. Compare retention indices (RI) and mass spectra to reference libraries. For example, methyl esters of branched-chain fatty acids exhibit distinct fragmentation patterns (e.g., loss of methoxy groups at m/z 74) and retention times (e.g., 2-methylpentanoate analogs show RI ~877 on DB-5 columns) . For accurate identification, cross-validate with synthetic standards and nuclear magnetic resonance (NMR) spectroscopy.

Q. What quantitative methods are suitable for analyzing this compound in biological matrices (e.g., plant or animal tissues)?

- Methodology : Employ internal standard calibration with deuterated analogs (e.g., d₃-methyl esters) to correct for matrix effects. Solid-phase microextraction (SPME) or liquid-liquid extraction followed by GC-MS is recommended. In lipid studies, relative retention times (RRT) for methyl esters of similar chain-length acids (e.g., C₅–C₂₀) can be normalized against a homologous series . For trace analysis, use selective ion monitoring (SIM) to enhance sensitivity.

Advanced Research Questions

Q. How can synthetic routes to 2-ethyl-2-methylpentanoic acid methyl ester be optimized for high regioselectivity and yield?

- Methodology : Explore acid-catalyzed esterification of 2-ethyl-2-methylpentanoic acid with methanol, using Dean-Stark traps to remove water and drive equilibrium. Alternatively, employ Mitsunobu conditions (DIAD/TPP) for sterically hindered alcohols. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR for carbonyl group formation. Purify via fractional distillation or preparative GC, and characterize intermediates using ¹H/¹³C NMR .

Q. What are the implications of stereochemical and branching effects on the compound’s physicochemical properties (e.g., solubility, volatility)?

- Methodology : Compare vapor pressure and boiling points of branched vs. linear analogs (e.g., 2-methylpentanoate vs. n-pentanoate). For example, branched esters like 2-methylpentanoate exhibit lower boiling points (~467 K) due to reduced intermolecular van der Waals interactions . Solubility in non-polar solvents can be predicted using Hansen solubility parameters. Computational modeling (e.g., COSMO-RS) may further elucidate partitioning behavior in biphasic systems.

Q. How do contradictory data on methyl ester abundances in biological samples arise, and how can they be resolved?

- Case Study : In beef lipid analysis, diet-induced variations in methyl ester profiles (e.g., octanoate vs. pentanoate) require normalization to total fatty acid content or use of stable isotope-labeled internal standards . Contradictions may stem from extraction efficiency differences (e.g., Soxhlet vs. Folch methods) or enzymatic hydrolysis during sample preparation. Replicate analyses and orthogonal techniques (e.g., LC-MS/MS) are critical for validation.

Key Research Gaps

- Limited direct data on 2-ethyl-2-methyl substitution; existing studies focus on mono-substituted analogs.

- Stability studies under oxidative or hydrolytic conditions are needed for applications in polymer or pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.